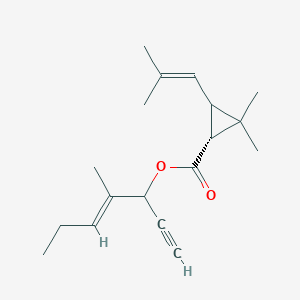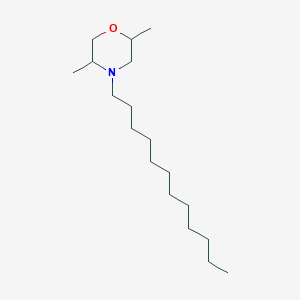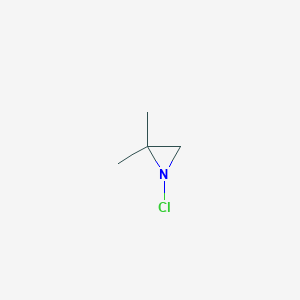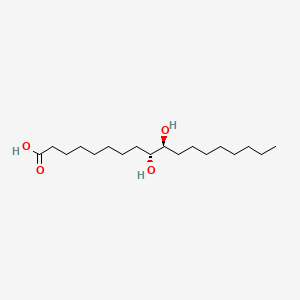
9R,10S-dihydroxy-stearic acid
Übersicht
Beschreibung
9R,10S-dihydroxy-stearic acid, also known as 9,10-Dihydroxyoctadecanoic acid, is a hydroxy-fatty acid formally derived from stearic acid by hydroxy substitution at positions 9 and 10 . It is an oxidation product of oleic acid . The molecular formula is C18H36O4 .
Molecular Structure Analysis
The molecular formula of 9R,10S-dihydroxy-stearic acid is C18H36O4 . The exact mass is calculated to be 316.26136 . The structure includes a long carbon chain with two hydroxy groups at the 9th and 10th carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 9R,10S-dihydroxy-stearic acid include a molecular weight of 316.48 . The compound has 22 heavy atoms, no rings, no aromatic rings, 16 rotatable bonds, a Van der Waals molecular volume of 352.48, a topological polar surface area of 77.76, 3 hydrogen bond donors, 4 hydrogen bond acceptors, a logP of 4.85, and a molar refractivity of 90.99 .Wissenschaftliche Forschungsanwendungen
Organogel Formation and Structural Analysis
9R,10S-dihydroxy-stearic acid demonstrates interesting behaviors in various solvents. Asaro et al. (2020) found that it exhibits an intermediate behavior between its isomers, forming a stable gel in paraffin oil but crystallizing in other organic solvents. X-ray and infrared spectroscopy provide insights into its polymorphism and structural determinants for organogel formation of stearic acid derivatives (Asaro et al., 2020).
Synthesis and Characterization
Amat-Guerri and Rivas‐Palmer (1975) explored the synthesis of 9(10)‐Bromo‐9‐octadecenoic acids, including derivatives of 9R,10S-dihydroxy-stearic acid, through dehydrobromination and hydrogen bromide addition. This research contributes to the understanding of the synthesis and properties of stearic acid derivatives (Amat-Guerri & Rivas‐Palmer, 1975).
Potential in Imaging and Diagnostics
Reed et al. (1989) investigated radiolabeled 9- or 10-monoiodostearic acid for potential use in perfusion and metabolic imaging, particularly for cardiac applications. Their research highlights the diagnostic potential of modified stearic acid derivatives (Reed et al., 1989).
Plant-Pathogen Interaction and Metabolic Processes
Pinot et al. (1999) studied the role of 9R,10S-dihydroxy-stearic acid in plant-pathogen interactions. They observed the hydroxylation of this compound by the cytochrome P450 CYP94A1, suggesting its involvement in plant defense mechanisms (Pinot et al., 1999).
Membrane Studies in Biological Systems
Villalaín and Prieto (1991) conducted studies on n-(9-anthroyloxy)-stearic acid in phosphatidylcholine vesicles, providing insights into the interaction of stearic acid derivatives with biological membranes (Villalaín & Prieto, 1991).
Industrial and Commercial Applications
Koay et al. (2011) overviewed the development and commercial applications of palm-based 9,10-dihydroxystearic acid (9,10-DHSA) and its derivatives. Their work highlights its use in cosmetics, food, and pharmaceutical products (Koay et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(9R,10S)-9,10-dihydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHUYIREGFMSP-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]([C@@H](CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189915 | |
| Record name | 9,10-Dihydroxystearic acid, erythro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3639-32-5 | |
| Record name | 9,10-Dihydroxystearic acid, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dihydroxystearic acid, erythro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-DIHYDROXYSTEARIC ACID, ERYTHRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N0L7U4A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



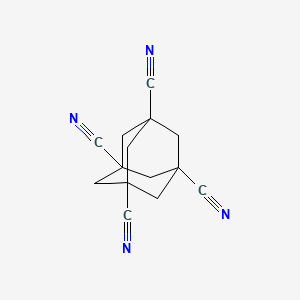
![(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252370.png)
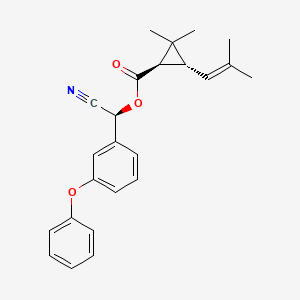
![(2S,5R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1252372.png)
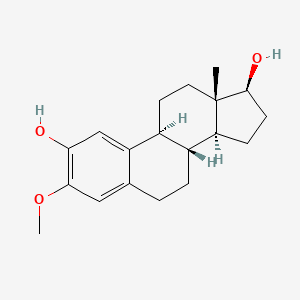
![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)

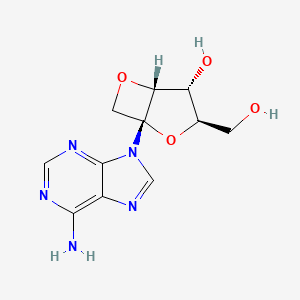

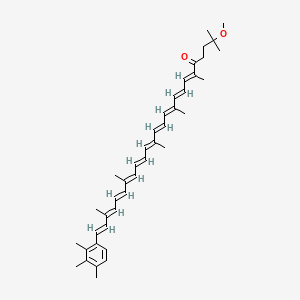
![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)
